molecular formula C16H21N5O2 B2397074 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide CAS No. 2034540-47-9

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2397074
CAS No.: 2034540-47-9
M. Wt: 315.377
InChI Key: VACAERFEECYULW-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound that features a triazine ring substituted with dimethylamino and methoxy groups, as well as a tolyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with a suitable acetamide derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reaction monitoring can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(p-tolyl)acetamide
  • N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(o-tolyl)acetamide

Uniqueness

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide is unique due to its specific substitution pattern on the triazine ring and the presence of the m-tolyl acetamide moiety. This structural uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-11-6-5-7-12(8-11)9-14(22)17-10-13-18-15(21(2)3)20-16(19-13)23-4/h5-8H,9-10H2,1-4H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACAERFEECYULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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